![molecular formula C15H14F3N3O B4729710 N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4729710.png)
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as TPEN, is a synthetic compound that has been widely used in scientific research. TPEN is a chelator that binds to metals such as zinc, copper, and iron, making it a useful tool for studying the role of metal ions in biological systems. In
Mecanismo De Acción
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea works by binding to metal ions and forming stable complexes that prevent the metal ions from participating in biological processes. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions such as copper and iron.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression. This compound has also been shown to induce apoptosis in cancer cells by disrupting zinc ion homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its selectivity for zinc ions. This compound can be used to selectively chelate zinc ions in the presence of other metal ions, making it a useful tool for studying the role of zinc in biological systems. One limitation of using this compound is its potential toxicity. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression, which can have deleterious effects on cellular function.
Direcciones Futuras
There are many future directions for research involving N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of research is the development of new chelators that can selectively chelate other metal ions, such as copper and iron. Another area of research is the development of this compound derivatives that have improved selectivity and reduced toxicity. This compound has also been used in the development of new cancer therapies, and future research could focus on optimizing these therapies for clinical use.
Conclusion:
In conclusion, this compound is a useful tool for studying the role of metal ions in biological systems. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions. This compound has been used in a variety of scientific research applications and has many potential future directions for research. While this compound has advantages for lab experiments, its potential toxicity should be taken into consideration.
Aplicaciones Científicas De Investigación
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including the study of metal ion homeostasis, metalloproteins, and metalloenzymes. This compound has been shown to selectively chelate zinc ions, making it a useful tool for studying the role of zinc in biological systems. This compound has also been used to study the role of copper and iron ions in biological systems.
Propiedades
IUPAC Name |
1-(1-pyridin-3-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-10(11-4-3-7-19-9-11)20-14(22)21-13-6-2-5-12(8-13)15(16,17)18/h2-10H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADACQROGNTOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4729633.png)
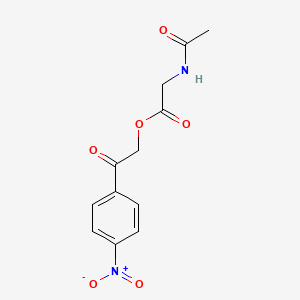
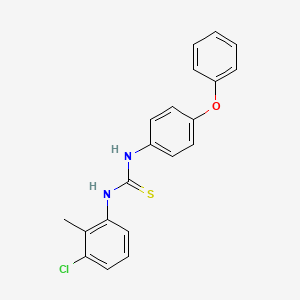
![1-methyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4729648.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4729659.png)
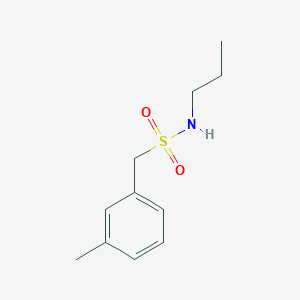
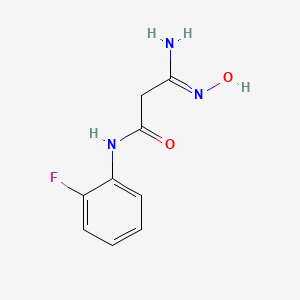
![2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4729688.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4729689.png)
![N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4729693.png)
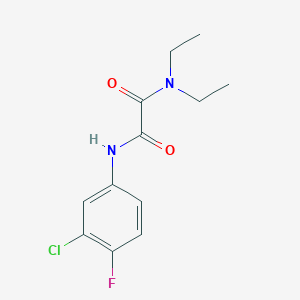
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4729709.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4729714.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4729724.png)